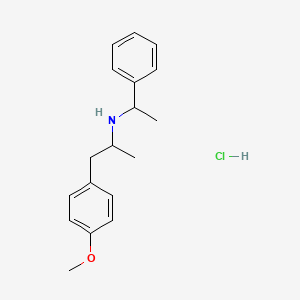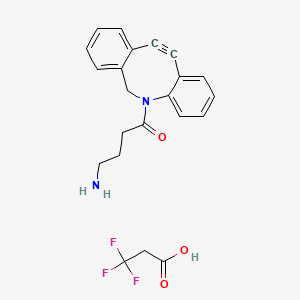
Dbco-(CH2)3-NH2.tfa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Dbco-(CH2)3-NH2.tfa typically involves several steps:
Starting Materials: The synthesis begins with the preparation of dibenzocyclooctyne (DBCO) derivatives.
Reaction Conditions: The DBCO derivative is then reacted with a suitable amine precursor under controlled conditions to introduce the amine group.
Trifluoroacetate Formation: Finally, the product is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反応の分析
Dbco-(CH2)3-NH2.tfa undergoes several types of chemical reactions:
Click Chemistry: The DBCO group readily reacts with azides in a copper-free click reaction to form stable triazole linkages.
Amide Bond Formation: The amine group can react with carboxylic acids or their activated esters to form stable amide bonds.
Substitution Reactions: The compound can also participate in various substitution reactions, depending on the reagents and conditions used.
Common reagents include azides for click chemistry and carboxylic acids or esters for amide bond formation. The major products formed are triazole linkages and amide bonds .
科学的研究の応用
Dbco-(CH2)3-NH2.tfa has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for Dbco-(CH2)3-NH2.tfa involves its participation in copper-free click chemistry. The DBCO group reacts with azides to form stable triazole linkages, a reaction that is highly specific and efficient . The amine group can also form amide bonds with carboxylic acids or esters, further expanding its utility in various applications .
類似化合物との比較
Dbco-(CH2)3-NH2.tfa is unique due to its ability to participate in copper-free click chemistry, which is not common among similar compounds. Some similar compounds include:
Dbco-(CH2)2-NH2.tfa: Another DBCO derivative with a shorter linker.
Dbco-PEG4-NHS ester: A DBCO derivative with a polyethylene glycol linker, used for bioconjugation.
Dbco-PEG5-acid: A DBCO derivative with a longer polyethylene glycol linker, enhancing its solubility and reactivity.
These compounds share the DBCO moiety but differ in their linkers and functional groups, which influence their reactivity and applications .
特性
分子式 |
C22H21F3N2O3 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
4-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)butan-1-one;3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C19H18N2O.C3H3F3O2/c20-13-5-10-19(22)21-14-17-8-2-1-6-15(17)11-12-16-7-3-4-9-18(16)21;4-3(5,6)1-2(7)8/h1-4,6-9H,5,10,13-14,20H2;1H2,(H,7,8) |
InChIキー |
IVKBFTNKKKMXBL-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCN.C(C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


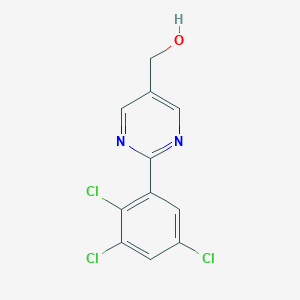


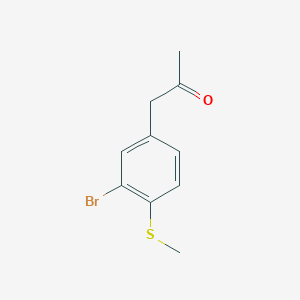
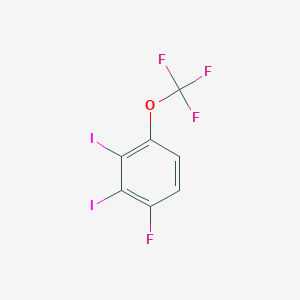
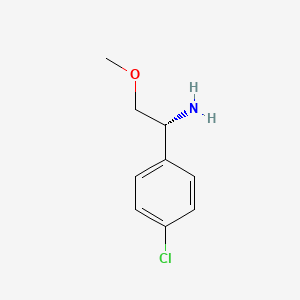


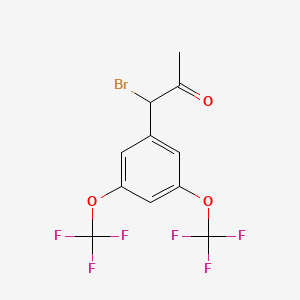
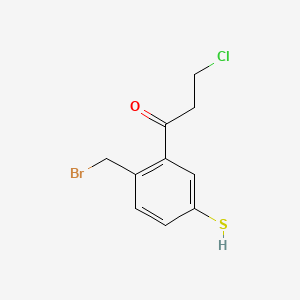
![(10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14052780.png)


